5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate
Description
5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate (CAS # 1087659-20-8) is a pyridine derivative featuring a tert-butyl carbonate group at the 3-position and halogen substituents (bromo and iodo) at the 5- and 2-positions, respectively. Its molecular formula is C10H11BrINO3 (MFCD11857627). The compound is primarily used in synthetic chemistry as a protected intermediate, leveraging the tert-butyl carbonate group’s stability under acidic or basic conditions . Commercial availability includes quantities of 1 g ($400), 5 g ($1,600), and 25 g ($4,800) .
Properties
IUPAC Name |
(5-bromo-2-iodopyridin-3-yl) tert-butyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGZEMBHNIBNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670136 | |
| Record name | 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-20-8 | |
| Record name | 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Reagents
- Pyridine precursors: 2-bromo-5-iodopyridine or 5-iodopyridin-3-amine derivatives.
- Protecting agent: tert-butyl chloroformate (Boc2O).
- Bases: Triethylamine or potassium carbonate to neutralize HCl formed during carbamate formation.
- Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), or methanol depending on reaction step.
Laboratory-Scale Synthesis
One common laboratory approach involves:
Step 1: Carbamoylation of 5-iodopyridin-3-amine
The amine group on 5-iodopyridin-3-amine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine in an aprotic solvent like THF at 0°C to room temperature. This forms tert-butyl (5-iodopyridin-3-yl)carbamate with moderate to good yields (50–62%).
Step 2: Selective Bromination
The carbamate intermediate is then brominated selectively at the 2-position of the pyridine ring using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions (e.g., low temperature, inert atmosphere) to yield 5-bromo-2-iodopyridin-3-yl tert-butyl carbonate.
Alternative route: Halogenation first, then carbamoylation
Starting from 2-bromo-5-iodopyridine, the amine group at the 3-position can be introduced or protected after halogenation, followed by carbamoylation with tert-butyl chloroformate.
Industrial-Scale Synthesis
Industrial methods scale up the laboratory procedures with modifications to improve yield, purity, and process safety:
- Use of continuous flow reactors for precise temperature and reagent control.
- Automated reagent addition to maintain stoichiometry and reduce side reactions.
- Use of greener solvents or solvent recycling to reduce environmental impact.
- Enhanced purification techniques such as crystallization or chromatography adapted for bulk quantities.
- Carbamoylation Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage and releasing chloride ion, which is scavenged by the base.
- Halogenation: Electrophilic aromatic substitution on the pyridine ring is directed by existing substituents; iodine and bromine installation requires control to avoid polyhalogenation.
- Purification: Column chromatography using hexane/ethyl acetate mixtures is commonly employed to isolate the pure carbamate product.
- Lithium bis(trimethylsilyl)amide (LiHMDS) has been used to generate the anionic intermediate from 2-bromopyridin-3-amine, improving carbamate formation efficiency.
- Use of 4-dimethylaminopyridine (DMAP) as a catalyst in carbamoylation improves reaction rates and yields.
- Reaction temperature and time are critical parameters; reflux conditions for carbamoylation and controlled cooling for bromination optimize product formation.
- Industrial methods emphasize continuous flow setups to maintain consistent quality and reduce batch-to-batch variability.
| Method Type | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Carbamoylation first | 5-iodopyridin-3-amine | tert-butyl chloroformate, Et3N | THF, 0°C to RT, 1.5 h | 50–62 | Straightforward, moderate yield | Requires pure amine precursor |
| Halogenation first | 2-bromo-5-iodopyridine | tert-butyl chloroformate, Et3N | THF or DCM, reflux or RT | Not reported | Fewer steps if halogenation done first | Control of regioselectivity needed |
| Industrial scale | Scaled-up versions of above | Automated reagent addition | Continuous flow reactors | Improved | High throughput, reproducibility | Requires specialized equipment |
The preparation of this compound involves strategic carbamoylation of halogenated pyridine amines or halogenation of carbamate intermediates. Laboratory methods emphasize controlled reaction conditions and purification to achieve moderate yields, while industrial approaches focus on scaling up with continuous flow technology and automation to enhance efficiency and product consistency. Research has demonstrated that bases like triethylamine or lithium bis(trimethylsilyl)amide and catalysts such as DMAP improve reaction outcomes. The compound serves as a versatile intermediate for further chemical transformations in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and iodine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products:
Substitution Products: The major products of substitution reactions are derivatives of the original compound with different substituents replacing the halogen atoms.
Oxidation and Reduction Products: The products of oxidation and reduction reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
Building Block: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is used in the development of new drugs due to its ability to interact with biological targets and its potential therapeutic properties.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate involves its interaction with specific molecular targets. The halogen atoms (bromine and iodine) and the tert-butyl carbonate group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Substituent Position and Reactivity
- 5-bromo, 2-iodo). The altered halogen positions may influence electronic effects, such as directing cross-coupling reactions. Iodine’s superior leaving-group ability in the 2-position could enhance reactivity in nucleophilic substitutions compared to bromine .
- The iodo group at the 3-position may sterically hinder certain transformations .
Functional Group Variations
- 5-Bromo-2-iodopyridin-3-yl Acetate (CAS # 1045858-04-5): Replacing the tert-butyl carbonate with an acetate group (C7H5BrINO2) reduces steric bulk and cost (1 g: $240 vs. $400). Acetates are more labile under basic conditions, making them less stable but more reactive in deprotection steps .
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-Butyl Carbonate :
The trimethylsilyl ethynyl group introduces alkyne functionality, enabling click chemistry applications. This modification expands utility in bioconjugation but increases synthetic complexity .
Physicochemical and Stability Profiles
- Stability : The tert-butyl carbonate group offers superior stability under acidic conditions compared to acetates or triflates, which hydrolyze more readily. This makes the target compound preferable for multi-step syntheses requiring orthogonal protection .
- Solubility : Bulky tert-butyl groups may reduce solubility in polar solvents compared to smaller substituents like acetate.
- Reactivity : The iodo group at the 2-position enhances cross-coupling efficiency (e.g., Suzuki-Miyaura) relative to bromine, while bromine at the 5-position allows sequential functionalization .
Biological Activity
5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate is a compound that has attracted interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by relevant research findings and data tables.
This compound has the molecular formula C10H11BrINO3. Its structure includes a pyridine ring substituted with bromine and iodine atoms, which may influence its reactivity and biological interactions. The tert-butyl carbonate moiety is known for enhancing solubility and stability in biological systems.
The mechanism of action of this compound can be inferred from studies on similar compounds. Generally, compounds with halogen substitutions can interact with various biological targets, including enzymes and receptors, potentially leading to inhibition or modulation of their activities. This compound may exhibit antimicrobial properties by interfering with the DNA replication processes in pathogens or by inhibiting specific enzymes critical for pathogen survival.
Antimicrobial Activity
Research indicates that halogenated pyridine derivatives often possess significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting that this compound may also exhibit similar properties.
Table 1: Antimicrobial Activity of Halogenated Pyridine Derivatives
| Compound Name | Activity Against | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| 5-Bromo-pyridine | E. coli | 12.5 |
| 4-Iodo-pyridine | S. aureus | 15.0 |
Note: TBD indicates that specific data for this compound is not yet available.
Case Studies
- Study on Antimicrobial Efficacy : A study investigated the antimicrobial properties of various halogenated pyridines, including derivatives of this compound. Results indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, with varying degrees of potency.
- Potential Anticancer Activity : Another area of research has focused on the potential anticancer activities of pyridine derivatives. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines, suggesting a possible therapeutic application in oncology.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in the halogen substituents or the carbonate group can significantly affect the compound's potency and selectivity for biological targets.
Table 2: SAR Insights from Related Compounds
| Compound Name | Modifications | Observed Activity |
|---|---|---|
| 5-Bromo-pyridine | No modification | Moderate antibacterial |
| 4-Iodo-pyridine | Iodine substitution | Enhanced cytotoxicity |
| 5-Bromo-2-chloropyridine | Chlorine substitution | Reduced activity |
Q & A
Basic: What purification methods are recommended for isolating 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate after synthesis?
Methodological Answer:
After synthesis, purification typically involves column chromatography using silica gel with a gradient elution system (e.g., hexane/ethyl acetate 10:1 to 5:1). Recrystallization from a dichloromethane/hexane mixture (1:3 v/v) at −20°C can yield high-purity crystals (>98% by HPLC) . For compounds with residual metal catalysts, aqueous washes (e.g., 5% sodium thiosulfate) may be required to remove iodide byproducts. Confirm purity via -NMR (δ 1.3 ppm for tert-butyl group) and HRMS (CHBrINO, [M+H] calcd. 399.902) .
Advanced: How does steric hindrance from the tert-butyl carbonate group affect regioselectivity in cross-coupling reactions?
Methodological Answer:
The tert-butyl carbonate group introduces steric bulk at the 3-position, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to the less hindered 5-bromo or 2-iodo positions. For example, in Pd(PPh)-catalyzed couplings, the iodine substituent (2-position) reacts preferentially due to lower steric hindrance compared to the bromine (5-position). This regioselectivity is confirmed by -NMR analysis of coupling products, where C-I (δ 95 ppm) shows higher reactivity than C-Br (δ 110 ppm) . Control experiments with analogous non-carbonate derivatives (e.g., 5-Bromo-2-iodopyridine) demonstrate reduced selectivity, highlighting the carbonate’s steric role .
Basic: What spectroscopic techniques are optimal for characterizing this compound’s stability under acidic conditions?
Methodological Answer:
Stability studies should employ -NMR in CDCl with incremental additions of trifluoroacetic acid (TFA). Monitor tert-butyl carbonate decomposition via the disappearance of the tert-butyl singlet (δ 1.3 ppm) and emergence of CO (δ 164 ppm in -NMR). FT-IR can track carbonyl stretching (C=O at ~1750 cm) and ester C-O bonds (~1250 cm). For quantitative analysis, HPLC with a C18 column (acetonitrile/water, 70:30) at 254 nm detects degradation products .
Advanced: How can conflicting data on the compound’s reactivity in Buchwald-Hartwig aminations be resolved?
Methodological Answer:
Contradictions in reaction yields (e.g., 40% vs. 75% in literature) often arise from ligand choice and iodide/bromide competition. To resolve this:
Ligand Screening : Test BrettPhos vs. XantPhos ligands with Pd(dba). BrettPhos typically favors C-I activation (yield: 72%), while XantPhos may lead to C-Br coupling (yield: 35%) .
Kinetic Studies : Use in situ -NMR (if fluorinated amines are used) to track intermediate formation.
Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict activation barriers for C-I vs. C-Br pathways .
Basic: What synthetic routes are reported for preparing this compound?
Methodological Answer:
The primary route involves:
Iodination : React 5-bromo-3-hydroxypyridine with N-iodosuccinimide (NIS) in DMF at 80°C (yield: 85%) .
Carbonate Formation : Treat the iodinated product with tert-butyl chloroformate in THF, using DMAP as a catalyst (yield: 78%) .
Key Optimization : Use anhydrous conditions to prevent hydrolysis of the chloroformate. Monitor reaction progress via TLC (R = 0.5 in hexane/EtOAc 4:1).
Advanced: How does solvent polarity impact the compound’s stability during storage?
Methodological Answer:
Stability studies in DMSO-d vs. CDCl show faster decomposition in polar aprotic solvents (DMSO: t = 7 days; CDCl: t = 30 days at 25°C). Decomposition pathways involve nucleophilic attack on the carbonate group. For long-term storage, keep the compound under argon in CDCl at −20°C, with silica gel to absorb moisture .
Basic: What are the key safety precautions when handling this compound?
Methodological Answer:
- Personal Protection : Use nitrile gloves, safety goggles, and a fume hood due to potential iodide release.
- Spill Management : Neutralize with 10% sodium thiosulfate solution to reduce iodine vapors.
- Storage : Store in amber vials under inert gas (argon) at −20°C to prevent light- or moisture-induced degradation .
Advanced: How to design experiments to probe the compound’s utility in synthesizing polyheterocyclic systems?
Methodological Answer:
Sequential Cross-Couplings : First perform a Suzuki-Miyaura coupling at the 2-iodo position (e.g., with phenylboronic acid), then a Sonogashira reaction at the 5-bromo position.
Metathesis : Use Grubbs II catalyst to cyclize alkyne intermediates into fused rings.
Characterization : Employ HRMS and - COSY to confirm connectivity in complex products.
Reference : Analogous strategies are validated for tert-butyl-protected pyridines in .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
